2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde
Description
2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzaldehyde moiety
Properties
IUPAC Name |
2-[(6-methoxynaphthalen-2-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-21-19-9-8-16-11-14(6-7-17(16)12-19)10-15-4-2-3-5-18(15)13-20/h2-9,11-13H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMSTKADJTSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde typically involves the reaction of 6-methoxy-2-naphthaldehyde with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(6-Methoxy-naphthalen-2-ylmethyl)benzoic acid.
Reduction: 2-(6-Methoxy-naphthalen-2-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a naphthalene moiety substituted with a methoxy group and an aldehyde functional group. Its chemical structure allows for diverse reactivity patterns, making it suitable for various synthetic applications.
Organic Synthesis
2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde serves as a valuable intermediate in organic synthesis. It can be utilized in:
- Condensation Reactions : The compound readily participates in reactions with amines to form imines or Schiff bases, which are important in the synthesis of complex organic molecules.
- Aldol Reactions : It can act as an electrophile in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones, which are key intermediates in organic synthesis.
Medicinal Chemistry
Research has indicated potential medicinal applications for this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzaldehyde moiety can enhance its activity against breast cancer cells.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against both bacterial and fungal strains.
Materials Science
In materials science, this compound is explored for its potential in developing new materials:
- Dyes and Pigments : Its unique chromophore properties allow it to be used in the synthesis of dyes and pigments for textiles and coatings.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of modified benzaldehyde derivatives on cancer cell proliferation. The results indicated that certain derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal activities.
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides: Investigated for their anticancer properties.
Uniqueness
2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a naphthalene ring with a methoxy group and a benzaldehyde moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H14O2
- CAS Number : 1218996-94-1
- Molecular Weight : 250.29 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.012 mg/mL |
| Bacillus subtilis | 0.007 mg/mL |
| Pseudomonas aeruginosa | 0.015 mg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
This compound has also been studied for its anticancer properties. In various cancer cell lines, it demonstrated cytotoxic effects that were significantly higher than those observed with conventional chemotherapeutic agents like doxorubicin.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 5.2 |
| A549 (Lung Cancer) | 7.1 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, which is critical for preventing cancer cell proliferation .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Cellular Targets : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of essential biological processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell growth.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Properties : A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition zones compared to control groups .
- Cytotoxicity Assessment : Research conducted on MCF-7 and HeLa cells indicated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
